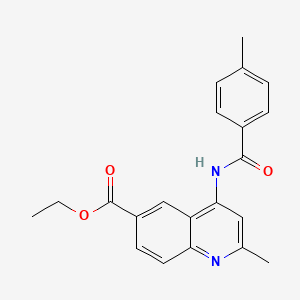

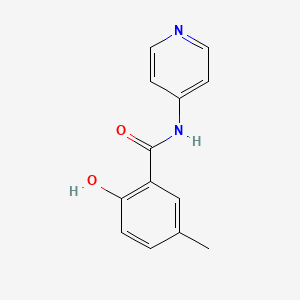

2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

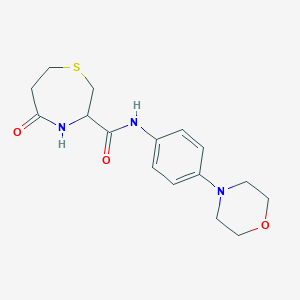

“2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide” is a chemical compound with the molecular formula C13H12N2O2 . It is a type of benzamide, which is a significant class of amide compounds widely used in various industries and potential drug industries .

Molecular Structure Analysis

The molecular structure of “2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide” can be analyzed using classical molecular simulation methods . These methods can provide a description of the arrangement of molecules within a layered structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide” include a molecular weight of 228.25 . More detailed properties such as boiling point, density, and solubility are not available in the current resources.Applications De Recherche Scientifique

Synthesis and Characterization

2-Hydroxy-N-(pyridin-4-yl)benzamide has been synthesized from salicylic acid and 4-aminopyridine under mild conditions, indicating its potential for high-yield production and applications in further chemical synthesis processes. This synthesis route is simple and easily controllable, making the compound accessible for various research applications (H. Dian, 2010).

Corrosion Inhibition

The compound has shown potential in corrosion inhibition studies. Derivatives of 2-hydroxy-N-(pyridin-4-yl)benzamide have been evaluated for their effectiveness in protecting mild steel surfaces against corrosion in acidic environments. These studies employ both experimental techniques and computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to explore the protective capabilities and mechanisms of action on mild steel surfaces (Manilal Murmu et al., 2019).

Photocatalytic Degradation

The photocatalytic degradation of pyridine derivatives, including compounds structurally related to 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide, has been investigated. These studies provide insights into the environmental applications of such compounds, particularly in water treatment and the degradation of toxic chemicals using photocatalysis over TiO2 (C. Maillard-Dupuy et al., 1994).

Ligand-Enabled Catalysis

Research has also focused on the use of 2-hydroxy-N-(pyridin-4-yl)benzamide derivatives as ligands in catalytic processes. These studies have explored the regio- and chemoselective hydroxylation of benzamides and related compounds, demonstrating the utility of these compounds in facilitating selective chemical transformations (B. Singh & R. Jana, 2016).

Material Science Applications

In material science, derivatives of 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide have been incorporated into novel polymers and materials with unique properties, such as aggregation-enhanced emission (AEE) and stimuli-responsive behaviors. These materials are of interest for their potential applications in sensors, organic electronics, and as luminescent materials (A. Srivastava et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-hydroxy-5-methyl-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-2-3-12(16)11(8-9)13(17)15-10-4-6-14-7-5-10/h2-8,16H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPKSIJGAKEKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)

![6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2726697.png)

![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)

![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)